molecular formula C9H8N2O2 B1393594 1-Methyl-1H-indazole-4-carboxylic acid CAS No. 1071433-05-0

1-Methyl-1H-indazole-4-carboxylic acid

Cat. No. B1393594
CAS RN: 1071433-05-0
M. Wt: 176.17 g/mol
InChI Key: TYQSPGDKGHTOLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indazole compounds involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . These methods have been used to synthesize a wide variety of 1H-indazoles .


Chemical Reactions Analysis

Indazole compounds can undergo various chemical reactions. For example, they can participate in 1,3-dipolar cycloaddition reactions with α-substituted α-diazomethylphosphonates and arynes . They can also react with aryl iodides to form N-acyl-N′,N′-disubstituted hydrazines .

Scientific Research Applications

Coordination Polymers

1-Methyl-1H-indazole-4-carboxylic acid has been used in the formation of novel multifunctional coordination polymers . These polymers, synthesized by solvothermal routes, possess different 2D-structures and show interesting magnetic properties .

Magnetic Properties

The copper compound of these coordination polymers shows an unusual spin-canted effect, while the anisotropic cobalt material behaves as a field-induced single molecule magnet .

Biological Properties

MTT assays performed on human embryonic kidney (HEK293) and mouse skin melanoma (B16-F10) cell lines indicated that the Cd-based compound was the only one exhibiting dose-dependent toxicity on B16-F10 cells .

Luminescence Properties

Cadmium and zinc polymers exhibit interesting luminescence properties . The fact that zinc polymers did not exhibit inherent toxicity against both cancer and non-cancerous cells make this new family an excellent candidate for further investigation in the field of luminescent materials with biomedical applications .

Synthetic Approaches

Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Pharmaceutical Adjuvant

1-Methylindazole-3-carboxylic acid is used as a pharmaceutical adjuvant . It is also used as an important raw material and intermediate in organic Synthesis, pharmaceuticals, agrochemicals and dyestuff .

Anticancer Properties

Several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against the tumor cell lines panel derived from nine clinically isolated cancer types .

Antihypertensive Properties

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive .

Safety and Hazards

The safety data sheet for a similar compound, 1-Methyl-1H-imidazole-4-carboxaldehyde, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Coordination polymers based on 1H-indazole-4-carboxylic acid have been synthesized and show interesting magnetic, luminescence, and biological properties . These materials could be further investigated for potential applications in the field of luminescent materials with biomedical applications .

properties

IUPAC Name

1-methylindazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-8-4-2-3-6(9(12)13)7(8)5-10-11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQSPGDKGHTOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680947
Record name 1-Methyl-1H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1071433-05-0
Record name 1-Methyl-1H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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